Distinct AT1 Receptor Binding Mode
A comparative site-directed mutagenesis study on the AT1 receptor revealed that (Sar1)-Angiotensin II and angiotensin II utilize different binding modes. The mutation of Arg23 on the AT1 receptor selectively impaired the binding and functional response of the natural agonist angiotensin II, while (Sar1)-Angiotensin II retained full binding affinity and signaling capacity [1].
| Evidence Dimension | Receptor binding dependence on Arg23 |
|---|---|
| Target Compound Data | Retained full binding affinity and functional response |
| Comparator Or Baseline | Impaired binding and functional response |
| Quantified Difference | Qualitative difference; no quantitative difference in Kd provided |
| Conditions | COS-7 cells transiently expressing wild-type or Arg23Ala mutant AT1 receptors, assessed by competition binding and functional assays |
Why This Matters
This evidence demonstrates that (Sar1)-Angiotensin II is not a simple mimetic but a mechanistically distinct probe, making it essential for studies on AT1 receptor structure-function relationships where a wild-type-like interaction cannot be assumed.
- [1] Santos, E.L., et al. "Mutagenesis of the AT1 receptor reveals different binding modes of angiotensin II and [Sar1]-angiotensin II." Regulatory Peptides, 2004; 119(3): 183-188. View Source
